Cerium(3+) perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

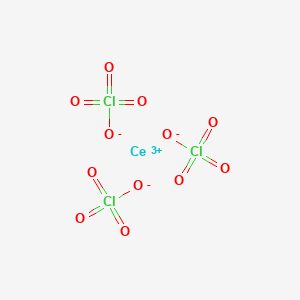

Cerium(3+) perchlorate is an inorganic compound composed of cerium and perchloric acid. It is a cerium salt where cerium is in the +3 oxidation state. This compound is known for its high solubility in water and its use in various chemical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium(3+) perchlorate can be synthesized by reacting cerium(3+) oxide or cerium(3+) hydroxide with perchloric acid. The reaction typically involves dissolving cerium(3+) oxide or hydroxide in an aqueous solution of perchloric acid, followed by evaporation to obtain the crystalline product.

Industrial Production Methods: In industrial settings, this compound is often produced by the controlled reaction of cerium(3+) nitrate with perchloric acid. The process involves careful handling of perchloric acid due to its highly reactive and potentially explosive nature.

Analyse Des Réactions Chimiques

Redox Reactions

Cerium(3+) perchlorate participates in reversible oxidation to Ce(IV), with thermodynamics and kinetics heavily influenced by environmental conditions.

Ce(III)/Ce(IV) Oxidation Potential

The standard oxidation potential of the Ce(III)-Ce(IV) couple in perchloric acid solutions has been rigorously characterized:

| Parameter | Value (25°C) | Source |

|---|---|---|

| E₀ (vs. SHE) | +1.70 V | |

| ΔH (reaction enthalpy) | +64.8 kJ/mol | |

| ΔS (entropy change) | −143 J/(mol·K) |

The temperature dependence of the potential follows:

E(T)=E25°C+dTdE(T−298)

where dTdE=−1.2mV K in 1 M HClO₄ .

Electron Transfer Mechanism

In sulfuric acid media, Ce(III) oxidation proceeds via a two-step mechanism:

-

Ligand Exchange : Ce³+ replaces bisulfate (HSO₄⁻) with water:

Ce HSO4 n3++mH2O→Ce H2O m3++nHSO4− -

Rate-Determining Electron Transfer :

Ce H2O m3+→Ce H2O m4++e−

Kinetic parameters on platinum electrodes:

| Parameter | Value | Source |

|---|---|---|

| Standard rate constant (k₀) | 1.43×10−4cm s | |

| Transfer coefficient (α) | 0.23 | |

| Activation energy (Eₐ) | 48.3 kJ/mol |

Complexation Reactions

Ce³+ forms stable complexes with anions and organic ligands, altering its spectroscopic and redox properties.

Inner-Sphere Perchlorate Complexes

X-ray diffraction and NMR studies reveal direct Ce³+–ClO₄⁻ interactions in aqueous solutions:

Carboxylate Ligand Interactions

Diglycolic acid (DGA) exhibits anomalously strong binding to Ce³+ compared to monocarboxylates:

| Ligand | logK (25°C) | Quenching Efficiency |

|---|---|---|

| Acetate | 1.2 | Low |

| Glycolate (GLA) | 2.5 | Moderate |

| Diglycolate (DGA) | 4.8 | High |

Fluorescence quenching occurs via static mechanisms, where non-emissive Ce³+–carboxylate complexes form . Binding strength correlates inversely with ligand acidity (pKa).

Hydration Effects

-

Primary Hydration Sphere : 8–9 H₂O molecules coordinate Ce³+ in dilute perchlorate solutions .

-

Secondary Interactions : Perchlorate anions reside in the outer sphere at ∼4.6 , influencing redox kinetics .

Solvent Exchange Rates

In bisulfate media, ligand exchange precedes electron transfer:

Exchange Rate HSO4−↔H2O ∝[H+]−1

This step is pH-dependent and critical for facilitating Ce(IV) formation .

Comparative Reactivity

This compound’s reactivity differs from other lanthanide perchlorates due to its accessible +4 oxidation state:

| Property | Ce(ClO₄)₃ | La(ClO₄)₃ | Nd(ClO₄)₃ |

|---|---|---|---|

| Oxidation State Flexibility | +3 ↔ +4 | +3 only | +3 only |

| Redox Activity | High | Low | Low |

| Thermal Stability | Moderate | High | High |

Applications De Recherche Scientifique

Chemistry

Cerium(3+) perchlorate serves as a catalyst in various organic synthesis reactions. Its ability to facilitate oxidation-reduction processes makes it valuable in:

- Catalytic Reactions : Used in chemical reactions that require oxidation or reduction.

- Organic Synthesis : Acts as a reagent in the synthesis of complex organic molecules.

Biology

In biological research, cerium compounds have been studied for their potential therapeutic applications:

- Antioxidant Properties : Cerium ions exhibit antioxidant properties that may mitigate oxidative stress in biological systems.

- Wound Healing : Cerium compounds are being investigated for their applications in wound treatment, particularly when combined with silver sulfadiazine (as Flammacérium) .

Medicine

This compound has shown promise in medical applications:

- Therapeutic Uses : Research indicates potential uses in drug delivery systems due to its interactions with biological molecules.

- Antimicrobial Agent : Its redox properties may enhance its effectiveness as an antimicrobial agent .

Industry

In industrial applications, this compound is utilized for:

- Material Production : It plays a role in the production of advanced materials due to its catalytic properties.

- Chemical Mechanical Polishing : Cerium-based materials are essential in polishing processes for semiconductor manufacturing .

Case Studies

-

Wound Healing Applications :

- A study examined the efficacy of cerium compounds in promoting wound healing when combined with traditional antimicrobial agents. Results indicated enhanced healing rates and reduced infection risks .

- Catalytic Applications :

Mécanisme D'action

The mechanism of action of cerium(3+) perchlorate involves its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, making it a versatile redox agent. This property allows it to participate in various chemical reactions, including oxidation-reduction processes. In biological systems, cerium can mimic calcium and interact with biomolecules, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Cerium(3+) chloride: Another cerium(3+) salt, known for its use in organic synthesis and as a precursor for other cerium compounds.

Cerium(3+) nitrate: Used in similar applications as cerium(3+) perchlorate, including as a catalyst and in material science.

Cerium(4+) perchlorate: A cerium(4+) salt with higher oxidation potential, used in different chemical reactions compared to this compound.

Uniqueness: this compound is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its redox properties make it a valuable compound in both research and industrial applications.

Activité Biologique

Overview of Cerium(3+) Perchlorate

This compound is typically encountered as a white crystalline solid and is known for its strong oxidizing properties. Cerium belongs to the lanthanide series and can exist in multiple oxidation states, primarily +3 and +4. This versatility allows this compound to participate in various redox reactions, which are crucial for its biological activity.

Synthesis Methods

This compound can be synthesized through different methods, including:

- Reaction of cerium oxide with perchloric acid : This method yields hydrated forms of the compound.

- Electrochemical methods : These involve the oxidation of cerium salts in the presence of perchlorates.

Antioxidant Properties

Cerium ions exhibit significant antioxidant properties , which may help mitigate oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. Studies have suggested that cerium compounds can scavenge free radicals, thereby protecting cells from damage.

Wound Healing Applications

Cerium compounds, including this compound, have been utilized in wound healing. For instance, cerium nitrate is used in combination with silver sulfadiazine as a topical treatment known as Flammacérium. The antibacterial properties of cerium ions contribute to their effectiveness in promoting wound healing by preventing infections.

Drug Delivery Systems

Research indicates that cerium compounds could play a role in drug delivery systems due to their ability to interact with biological molecules. The unique properties of cerium ions allow them to encapsulate drugs and facilitate targeted delivery to specific tissues or cells.

Case Studies

- Anticancer Effects : A study highlighted that cerium salts might stimulate metabolism and exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanisms involved include the modulation of cellular signaling pathways and oxidative stress responses .

- Microbial Interactions : Research on methanogenic archaea showed that exposure to perchlorates influenced gene expression related to methane production. The presence of this compound altered metabolic pathways, illustrating its impact on microbial communities .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The ability of cerium ions to switch between +3 and +4 oxidation states facilitates redox reactions that can influence cellular processes.

- Gene Regulation : Cerium exposure has been shown to upregulate specific genes associated with metabolism and energy conservation in microbial organisms .

- Interaction with Cellular Components : Cerium ions can interact with proteins and nucleic acids, potentially altering their functions and stability.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lanthanum(3+) perchlorate | La(ClO₄)₃ | Similar oxidation state but different lanthanide metal |

| Neodymium(3+) perchlorate | Nd(ClO₄)₃ | Exhibits similar redox behavior but different reactivity |

| Praseodymium(3+) perchlorate | Pr(ClO₄)₃ | Shares similar thermal decomposition properties |

This compound stands out due to its effective participation in redox reactions and its unique interaction dynamics with various ligands.

Propriétés

Numéro CAS |

14017-47-1 |

|---|---|

Formule moléculaire |

CeClHO4 |

Poids moléculaire |

240.57 g/mol |

Nom IUPAC |

cerium;perchloric acid |

InChI |

InChI=1S/Ce.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5) |

Clé InChI |

XKVZLRDEADGMFT-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |

SMILES canonique |

OCl(=O)(=O)=O.[Ce] |

Key on ui other cas no. |

14017-47-1 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.